molecular formula C9H8F3N B13363722 (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine

Cat. No.: B13363722
M. Wt: 187.16 g/mol
InChI Key: WLHMNWIKAFDIJR-YLWLKBPMSA-N
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Description

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of a 3,4,5-trifluorophenylmagnesium bromide with an appropriate cyclopropane precursor under controlled conditions. For example, to a solution of the precursor in tetrahydrofuran (THF) cooled in an ice-water bath, 3,4,5-trifluorophenylmagnesium bromide is added .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(3,5-Difluorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(3,4,5-Trichlorophenyl)cyclopropan-1-amine

Uniqueness

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2/t5-,8+/m0/s1

InChI Key

WLHMNWIKAFDIJR-YLWLKBPMSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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